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molecular formula C8H7F3O2 B2461969 2-Methoxy-4-(trifluoromethyl)phenol CAS No. 1027888-79-4

2-Methoxy-4-(trifluoromethyl)phenol

Cat. No. B2461969
M. Wt: 192.137
InChI Key: WULGVCJGJHHILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685977B2

Procedure details

To a solution of 2-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 g, 4.90 mmol) in dichloromethane (15 mL) was added m-chloroperoxybenzoic acid (1.48 g, 6.61 mmol). The resulting clear solution was stirred for 16 hours at room temperature. Overnight a white precipitate had formed that was filtered off. The filtrate was evaporated to a white solid, which was dissolved in ethyl acetate (25 mL) and washed with saturated aqueous sodium bicarbonate. The organic layer was dried over sodium sulphate, and evaporated to a white solid. This solid was redissolved in methanol (15 mL), and treated with triethylamine (2 mL, 10 mmol). After stirring for two hours, the mixture was concentrated in vacuo. The residue was taken up in ethyl acetate (25 mL), and washed with 1N citric acid solution (20 mL) and brine (20 mL). The organic layer was dried over sodium sulphate, and evaporated to an oil. This crude material was then purified by eluting through a short pad of silica with dichloromethane, which afforded the title compound as a clear oil (536 mg, 57%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:4]=1C=O.ClC1C=C(C=CC=1)C(OO)=[O:20].C(N(CC)CC)C>ClCCl>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:4]=1[OH:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)C(F)(F)F
Name
Quantity
1.48 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear solution was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Overnight a white precipitate had formed
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
that was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a white solid, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate (25 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to a white solid
DISSOLUTION
Type
DISSOLUTION
Details
This solid was redissolved in methanol (15 mL)
STIRRING
Type
STIRRING
Details
After stirring for two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with 1N citric acid solution (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
This crude material was then purified
WASH
Type
WASH
Details
by eluting through a short pad of silica with dichloromethane, which

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 536 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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